molecular formula C23H19NO2 B2639881 Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate CAS No. 477870-16-9

Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate

Cat. No.: B2639881
CAS No.: 477870-16-9
M. Wt: 341.41
InChI Key: PPJJVKZQFQBQMC-UHFFFAOYSA-N
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Description

Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate is a complex organic compound that belongs to the class of indolizine derivatives. Indolizine compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The biphenyl moiety in this compound adds to its structural complexity and potential for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the indolizine ring system followed by the introduction of the biphenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with specific cellular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate involves its interaction with specific molecular targets in cells. The indolizine ring system can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to prevent cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolecarboxylate
  • Ethyl 2-[1,1’-biphenyl]-4-yl-1-pyrrolecarboxylate
  • Ethyl 2-[1,1’-biphenyl]-4-yl-1-pyrazolecarboxylate

Uniqueness

Ethyl 2-[1,1’-biphenyl]-4-yl-1-indolizinecarboxylate is unique due to its indolizine ring system, which imparts distinct biological activities compared to other similar compounds

Properties

IUPAC Name

ethyl 2-(4-phenylphenyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-2-26-23(25)22-20(16-24-15-7-6-10-21(22)24)19-13-11-18(12-14-19)17-8-4-3-5-9-17/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJJVKZQFQBQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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